2-Cyano-6-fluoroisonicotinic acid
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Overview
Description
2-Cyano-6-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-fluoroisonicotinic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-fluoroisonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-Cyano-6-fluoroisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Cyano-6-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluoro group play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering gene expression, or inducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-6-fluorophenylboronic acid: This compound shares a similar structure with 2-Cyano-6-fluoroisonicotinic acid but contains a boronic acid group instead of the isonicotinic acid moiety.
2-Fluoroisonicotinic acid: This compound lacks the cyano group but retains the fluoro and isonicotinic acid structure.
Uniqueness
This compound is unique due to the presence of both the cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H3FN2O2 |
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Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-cyano-6-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12) |
InChI Key |
QPVOOMMQKMOFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)F)C(=O)O |
Origin of Product |
United States |
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